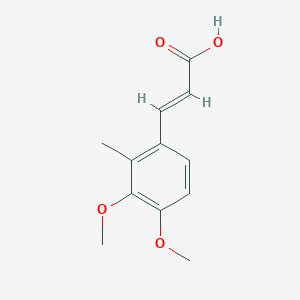
3,4-Dimethoxy-2-methylcinnamic acid
説明
3,4-Dimethoxy-2-methylcinnamic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity : This compound is used in synthesizing copper(II) complexes with tested antimicrobial activities (Zoroddu & Berardi, 1989).
Potential Medical Applications : It may be effective in treating conditions like irritant contact dermatitis and aging (Elsner, Wilhelm, & Maibach, 1990).
Exercise Fatigue Reduction : Derivatives like 3,4-Dihydroxycinnamic acid have potential in reducing exercise-induced fatigue (Novaes et al., 2012).
Analytical Chemistry Applications : Variants like 3,5-Dimethoxy-4-hydroxycinnamic acid are used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for carbohydrate studies (Schmidt De León et al., 2022).
Neurodegenerative Disease Research : Some derivatives inhibit α-synuclein aggregation, a key factor in neurodegenerative diseases (Barinova, Melnikova, & Мuronetz, 2020).
Organic Synthesis : It serves as an intermediate in synthesizing biologically active compounds like isocoumarins and dihydroisocoumarins (Qadeer, Rama, & Shah, 2007).
Hypolipidemic Agent Synthesis : [E]-α-Methylcinnamic acids, synthesized from this compound, are used in creating hypolipidemic agents and serine protease inhibitors (Basavaiah et al., 1999).
Bioavailability Studies : Its derivatives are important in studying bioavailability and bioefficacy, especially following coffee consumption (Nagy et al., 2011).
Pharmacological Activities : Sinapic acid, a related compound, exhibits a range of pharmacological activities, indicating potential therapeutic uses (Mondal et al., 2020).
Metabolic Research : The metabolism of similar compounds in rats is studied for understanding metabolic pathways (Meyer & Scheline, 1972).
Antioxidant and Anti-inflammatory Research : It is used in synthesizing compounds with anti-inflammatory effects (Chen, 2015).
Saccharomyces cerevisiae Research : Its derivatives are substrates for specific enzymatic reactions in yeast (Gramatica, Ranzi, & Manitto, 1981).
Photomechanical Behavior Study : Studies have focused on its solid-state photodimerization and molecular motion (Mishra et al., 2015).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxy-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-9(5-7-11(13)14)4-6-10(15-2)12(8)16-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXTTALKLGEPI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxypyrazino[2,3-f][1,3,5]oxadiazepine-4(5H)-thione](/img/structure/B8120603.png)

![1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8120630.png)
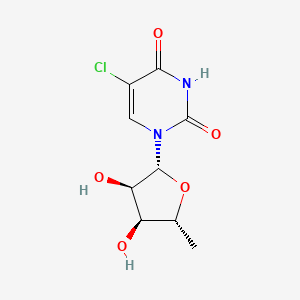

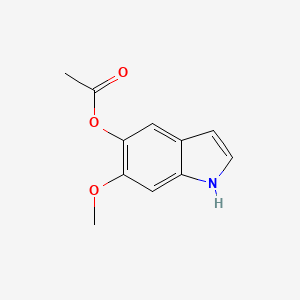
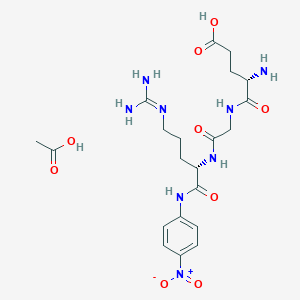
![potassium;[(2S)-2-amino-2-carboxyethyl] sulfate](/img/structure/B8120651.png)
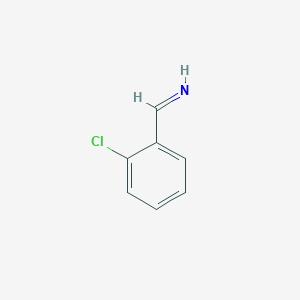

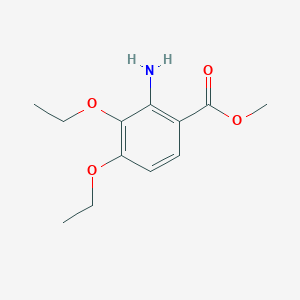
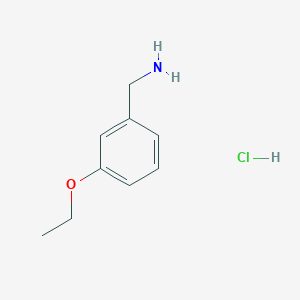

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-3H-purin-6-one](/img/structure/B8120702.png)
